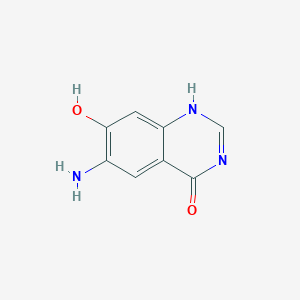

6-amino-7-hydroxy-1H-quinazolin-4-one

Description

The Quinazolinone Core as a Privileged Scaffold in Drug Discovery and Chemical Biology

The quinazolinone core, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is reserved for molecular structures that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. nih.gov The versatility of the quinazolinone nucleus stems from its structural features, which allow for modifications at various positions, significantly altering its physicochemical properties and biological functions. nih.govmdpi.com

Quinazolinone derivatives are building blocks for over 150 naturally occurring alkaloids and are found in numerous synthetic compounds with therapeutic applications. nih.govmdpi.com Their stability, relative ease of synthesis, and lipophilicity—which aids in crossing biological barriers like the blood-brain barrier—further enhance their appeal to medicinal chemists. nih.govmdpi.com The broad spectrum of biological activities associated with the quinazolinone scaffold underscores its importance in pharmaceutical research. nih.govresearchgate.net

Table 1: Reported Biological Activities of Quinazolinone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govmdpi.com |

| Anti-inflammatory | mdpi.commdpi.com |

| Antimicrobial | nih.govnih.gov |

| Antifungal | nih.govnih.gov |

| Antiviral | nih.gov |

| Anticonvulsant | nih.gov |

| Antimalarial | mdpi.com |

| Antituberculosis | nih.govmdpi.com |

| Antioxidant | mdpi.com |

Historical Context and Evolution of Research on Substituted Quinazolinones

The history of quinazoline (B50416) chemistry dates back to the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov The name "quinazoline" itself was proposed in 1887 by Widdege. nih.govresearchgate.net However, the parent quinazoline molecule was not synthesized until 1903 by Gabriel. nih.govwikipedia.org

Early research focused primarily on the synthesis and fundamental chemical characterization of this new class of heterocyclic compounds. Over time, as synthetic methodologies became more sophisticated, researchers began to explore the pharmacological potential of substituted quinazolinones. openmedicinalchemistryjournal.comscispace.comrsc.org This led to the discovery of compounds with significant biological effects. A notable example from the mid-20th century is methaqualone, a sedative-hypnotic agent belonging to the quinazolinone class, which was first synthesized in 1951. wikipedia.org

The evolution of research has seen a shift towards designing quinazolinone derivatives as highly specific inhibitors of biological targets. A prime example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2003 for cancer treatment. wikipedia.org This marked a significant milestone, showcasing the potential of the quinazolinone scaffold in modern targeted therapy. wikipedia.org Contemporary research continues to build on this legacy, with numerous studies focusing on the synthesis of novel derivatives and the evaluation of their therapeutic potential against a wide array of diseases. mdpi.comuky.edu

Rationale for Focused Investigation on the 6-amino-7-hydroxy-1H-quinazolin-4-one Structural Motif

The specific substitution pattern of an amino group at the 6-position and a hydroxyl group at the 7-position of the quinazolinone core is the subject of targeted research for several compelling reasons. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the benzene ring portion of the quinazolinone scaffold, particularly at positions 6 and 7, are critical for modulating biological activity. nih.gov For instance, the presence of a chlorine atom at the 7-position has been shown to favor anticonvulsant activity. nih.gov

The selection of amino (-NH₂) and hydroxyl (-OH) groups is deliberate. These functional groups are capable of participating in hydrogen bonding, acting as both hydrogen bond donors and acceptors. This property is crucial for forming specific, high-affinity interactions with the amino acid residues within the active sites of biological targets like enzymes and receptors. By introducing these groups, medicinal chemists can probe these interactions to enhance potency and selectivity.

Furthermore, the amino and hydroxyl groups can significantly alter the molecule's electronic properties and polarity. This can improve pharmacokinetic properties, such as solubility and membrane permeability, which are critical for a compound's effectiveness as a potential drug. The synthesis of related analogs, such as 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, which is prepared from a 7-fluoro-6-nitroquinazolin-4(3H)-one precursor, demonstrates that the 6 and 7 positions are synthetically accessible and represent a key area for chemical modification and exploration in the quest for new therapeutic agents. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-amino-7-hydroxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-1-4-6(2-7(5)12)10-3-11-8(4)13/h1-3,12H,9H2,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHMWHEDFXEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1N)O)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1N)O)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 7 Hydroxy 1h Quinazolin 4 One and Advanced Analogs

Established Synthetic Routes to the Quinazolinone Nucleus Relevant to 6-amino-7-hydroxy-1H-quinazolin-4-one

The construction of the fundamental quinazolinone ring system is the primary step in the synthesis of the target compound and its analogs. Classical and contemporary methods offer various pathways to this bicyclic heterocycle, often starting from readily available ortho-substituted benzene (B151609) derivatives.

Cyclization Reactions and Annulation Strategies

The formation of the pyrimidine (B1678525) ring fused to a benzene ring is a hallmark of quinazolinone synthesis. Several named reactions and strategic annulations have been developed for this purpose, providing access to a wide array of substituted quinazolinones.

The Niementowski quinazolinone synthesis is a classical and widely used method that involves the thermal condensation of anthranilic acids with amides. wikipedia.org This reaction proceeds via an initial acylation of the anthranilic acid by the amide, followed by cyclization and dehydration to form the 4(3H)-quinazolinone. ijprajournal.com The mechanism is thought to involve an ortho-amidobenzamide intermediate. ijprajournal.com Modifications, such as the use of microwave irradiation, have been shown to improve reaction times and yields. ijprajournal.com

Another foundational method is the Griess synthesis , which historically represents one of the earliest preparations of a quinazolinone derivative. This approach involves the reaction of anthranilic acid with cyanogen (B1215507), leading to the formation of 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov A more common variation of this type of cyclization starts with the condensation of anthranilic acid with cyanides in ethanol (B145695) to produce a 2-alkoxy-4(3H)-quinazolinone intermediate. This intermediate can then be reacted with ammonia (B1221849) to yield a 2-amino-4(3H)-quinazolinone. nih.gov

Modern annulation strategies often employ transition-metal catalysis to construct the quinazolinone core from various precursors. For instance, copper-catalyzed oxidative annulation of ortho-aminobenzamides with a variety of coupling partners like alcohols, aldehydes, or even thiols provides an efficient route to 2-substituted quinazolinones. researchgate.netrsc.orgacs.org These reactions often proceed through a sequence of C-H activation, amination, and cyclization steps. frontiersin.org

| Strategy | Key Reactants | General Conditions | Advantages | Reference |

|---|---|---|---|---|

| Niementowski Synthesis | Anthranilic Acid, Amide | Thermal (130-150 °C) or Microwave | Simple, common method | wikipedia.orgijprajournal.com |

| Griess Synthesis (Variant) | Anthranilic Acid, Cyanide/Ethanol | Multistep, involves intermediate | Access to 2-amino derivatives | nih.gov |

| Copper-Catalyzed Annulation | o-Aminobenzamide, Alcohol/Aldehyde | Cu catalyst, oxidant (e.g., O2) | High efficiency, good functional group tolerance | researchgate.netacs.org |

Multistep Synthetic Pathways from Ortho-Substituted Precursors

A highly versatile and frequently employed multistep approach to 2,3-disubstituted 4(3H)-quinazolinones commences with ortho-aminobenzoic acid (anthranilic acid). This strategy offers excellent control over the substitution pattern at positions 2 and 3 of the quinazolinone ring.

The typical sequence involves the acylation of anthranilic acid with an appropriate acyl chloride. nih.govresearchgate.net This reaction, often carried out in the presence of a base like pyridine, yields an N-acylanthranilic acid. The subsequent step is a cyclodehydration, commonly achieved by heating with acetic anhydride (B1165640). This ring closure reaction forms a 2-substituted-3,1-benzoxazin-4-one intermediate. ijprajournal.comnih.gov

This benzoxazinone (B8607429) is a key electrophilic intermediate that readily reacts with a variety of nitrogen nucleophiles. Treatment with ammonia, a primary amine, or hydrazine (B178648) hydrate (B1144303) leads to the opening of the oxazinone ring followed by recyclization to form the desired 2,3-disubstituted 4(3H)-quinazolinone. ijprajournal.comnih.gov This modular approach allows for the introduction of diverse substituents at both the 2- and 3-positions by simply varying the acyl chloride and the amine nucleophile used in the sequence.

A representative pathway is outlined below:

Acylation: Anthranilic acid is treated with an acyl chloride (e.g., butyryl chloride) to form the corresponding N-acylanthranilic acid. nih.gov

Cyclization to Benzoxazinone: The N-acylanthranilic acid is heated with acetic anhydride to yield the 2-substituted-3,1-benzoxazin-4-one. nih.gov

Aminolysis and Recyclization: The benzoxazinone is reacted with a primary amine (e.g., aniline (B41778) or benzylamine) or hydrazine to furnish the final 2,3-disubstituted-4(3H)-quinazolinone. nih.gov

This pathway is particularly relevant for creating precursors that can be further elaborated to introduce the 6-amino and 7-hydroxy groups. By starting with appropriately substituted anthranilic acids (e.g., 4-hydroxy-5-nitroanthranilic acid), the desired functionalities can be incorporated from the beginning of the synthetic sequence.

Strategic Introduction and Transformation of Amino and Hydroxyl Functionalities

Once the quinazolinone nucleus is formed, the introduction of the specific 6-amino and 7-hydroxy groups requires carefully chosen functionalization strategies. These can involve direct functionalization of the pre-formed ring, the transformation of existing functional groups, or the use of nucleophilic substitution on an activated quinazolinone system.

Direct Amination and Hydroxylation Approaches

The direct functionalization of C-H bonds on the quinazolinone's benzene ring represents an atom-economical approach to introduce the required amino and hydroxyl groups. While challenging, transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose.

Palladium-catalyzed C-H amination has been successfully employed to introduce amino groups onto the aromatic core of quinazolinone derivatives. nih.govacs.org These reactions often require a directing group to achieve regioselectivity. For instance, intramolecular C-H amination of 2-aryl-3-(arylamino)quinazolinones can lead to the formation of fused polycyclic systems, demonstrating the feasibility of activating C-H bonds on the quinazolinone scaffold. acs.org Rhodium-catalyzed C-H amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide as the amino source has also been reported, showcasing another avenue for direct C-N bond formation. researchgate.net

Direct C-H hydroxylation is less common but can be achieved under specific conditions. Copper-promoted intramolecular hydroxylation of C-H bonds has been demonstrated using directing groups. nih.gov While this methodology has not been widely applied to simple quinazolinones for intermolecular reactions, it points towards the potential for developing direct C-O bond-forming reactions on this heterocyclic system.

Reductive Conversion of Nitro Precursors to Amino Groups

A robust and widely utilized strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This method is particularly effective for the synthesis of 6-amino-quinazolinones, where a 6-nitroquinazolinone precursor is first synthesized and then reduced.

The nitration of the quinazolinone ring typically occurs at the 6-position, making 6-nitro-4(3H)-quinazolinone a readily accessible intermediate. nih.gov A variety of reducing agents can be employed for the subsequent conversion of the nitro group to an amine.

Commonly used reduction systems include:

Metals in Acidic Media: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical and effective for this transformation.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a clean and efficient method.

Transfer Hydrogenation: Sources of hydrogen like hydrazine or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Pd/C).

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or iron powder in the presence of ammonium chloride are also mild and effective reagents for nitro group reduction.

A specific example involves the reduction of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one using iron powder and ammonium chloride in an ethanol/water mixture at 80 °C. This reaction proceeds to completion in a few hours, yielding the corresponding 6-amino derivative in good yield.

| Reagent System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Fe / NH₄Cl | EtOH/H₂O, Reflux | Mild, high yield | - |

| Sn / HCl | Acidic, aqueous | Classical, effective | - |

| H₂ / Pd/C | Various solvents, pressure | Clean, catalytic | - |

| NaBH₄ / Catalyst | Solvent (e.g., EtOH) | Can be highly efficient with appropriate catalyst | mdpi.com |

Nucleophilic Aromatic Substitution Reactions for Controlled Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the regioselective introduction of functionalities onto an aromatic ring that is activated by electron-withdrawing groups. In the context of 6-amino-7-hydroxy-1H-quinazolin-4-one synthesis, SNAr reactions on halo-nitro-quinazolinone precursors are particularly valuable.

This approach typically involves a precursor such as a 7-halo-6-nitroquinazolin-4(3H)-one. The nitro group at position 6, being strongly electron-withdrawing, activates the adjacent position 7 towards nucleophilic attack, facilitating the displacement of the halogen (e.g., fluorine or chlorine) by a suitable nucleophile.

For instance, the synthesis of a 6-amino-7-thioether substituted quinazolinone has been demonstrated starting from 7-fluoro-6-nitroquinazolin-4(3H)-one. The key steps are:

SNAr Reaction: The 7-fluoro-6-nitroquinazolin-4(3H)-one is treated with a sulfur nucleophile, such as (4-methoxyphenyl)methanethiol, in the presence of a base like sodium hydroxide. The fluoride (B91410) at the 7-position is displaced to form the 7-thioether-6-nitroquinazolinone.

Nitro Group Reduction: The resulting nitro compound is then reduced, for example with iron and ammonium chloride, to afford the final 6-amino-7-thioether substituted quinazolinone.

This strategy can be adapted to introduce the desired 7-hydroxy group by using a protected hydroxyl nucleophile (e.g., a benzyl (B1604629) oxide) in the SNAr step, followed by a deprotection step after the nitro group reduction. The regioselectivity of SNAr reactions on dichloroquinazoline precursors is well-documented, with the 4-position being generally more reactive towards nucleophilic attack than the 2-position. mdpi.com This principle allows for the sequential and controlled functionalization of the quinazolinone scaffold.

Modern and Sustainable Synthetic Methodologies Applicable to 6-amino-7-hydroxy-1H-quinazolin-4-one Derivatives

The synthesis of polysubstituted quinazolinones like 6-amino-7-hydroxy-1H-quinazolin-4-one requires strategic planning to ensure regioselectivity and high yields. Modern synthetic approaches are increasingly leaning towards sustainable practices, minimizing waste, energy consumption, and the use of hazardous reagents.

A plausible and efficient synthetic strategy for 6-amino-7-hydroxy-1H-quinazolin-4-one would likely commence from a suitably substituted anthranilic acid derivative. A key intermediate in such a synthesis could be 7-fluoro-6-nitroquinazolin-4(3H)-one. This intermediate provides the necessary handles for the sequential introduction of the hydroxyl and amino functionalities. The synthesis of a similar compound, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, has been reported starting from 7-fluoro-6-nitroquinazolin-4(3H)-one, showcasing the viability of this precursor.

The general approach would involve:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 7-position is activated by the electron-withdrawing nitro group at the 6-position, making it susceptible to nucleophilic displacement by a protected hydroxyl group (e.g., a benzyloxy or methoxy (B1213986) group).

Reduction of the Nitro Group: The nitro group at the 6-position can then be selectively reduced to an amino group using various established methods.

Deprotection (if necessary): In the final step, any protecting group on the hydroxyl function at the 7-position would be removed to yield the target molecule, 6-amino-7-hydroxy-1H-quinazolin-4-one.

The following subsections will delve into how modern catalytic and energy-efficient methods can be applied to enhance the efficiency and sustainability of such a synthetic sequence.

Catalytic Strategies (e.g., Metal-Mediated, Transition Metal Catalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions, high functional group tolerance, and novel bond-forming opportunities. For the synthesis of 6-amino-7-hydroxy-1H-quinazolin-4-one derivatives, several catalytic strategies could be envisioned.

Copper-Catalyzed Reactions: Copper catalysts are particularly versatile in C-N and C-O bond formation. For instance, copper-catalyzed Ullmann-type couplings could be employed to introduce the hydroxyl group (or a protected form) at the 7-position of a 6-nitro-7-halo-quinazolin-4-one. While direct hydroxylation can be challenging, the coupling with an alcohol in the presence of a copper catalyst is a well-established transformation.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for C-C, C-N, and C-O bond formation. A Buchwald-Hartwig amination could be a potential method to introduce the amino group at the 6-position if a 6-bromo-7-hydroxy-quinazolin-4-one intermediate were used. Similarly, a palladium-catalyzed C-O coupling could be used for the introduction of the hydroxyl group.

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed C-N coupling reactions in aqueous media have been reported for the synthesis of quinazolinone derivatives, showcasing a green and cost-effective approach.

Table 1: Examples of Metal-Catalyzed Reactions in Quinazolinone Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reference |

| CuI | 2-halobenzoic acids, amidines | Quinazolinone derivatives | up to 99% | researchgate.net |

| Ni(II) complex | o-aminobenzamides, alcohols | Quinazolin-4(3H)-ones | High | acs.org |

| Fe2(acac)3/DMEDA | 2-halobenzoic acid, amidine hydrochloride | Quinazolinone derivative | Moderate to High | sci-hub.cat |

| Pd(dppf)Cl2 | 6-bromoquinazolin-4-one, boronic acid | 6-aryl-quinazolin-4-one | - |

This table presents examples of metal-catalyzed reactions for the synthesis of the general quinazolinone scaffold, which could be adapted for the synthesis of the target molecule.

Energy-Efficient Synthesis (e.g., Microwave-Assisted, Ultrasound-Promoted Reactions)

To reduce reaction times and energy consumption, microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. These techniques can often lead to higher yields and cleaner reactions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of chemical reactions. In the context of synthesizing 6-amino-7-hydroxy-1H-quinazolin-4-one, microwave irradiation could be applied to several steps. For example, the cyclization of an appropriately substituted anthranilamide to form the quinazolinone ring can often be achieved in minutes under microwave conditions, compared to hours with conventional heating. Microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has been reported as a green and rapid method for quinazolinone synthesis. sci-hub.cat

Ultrasound-Promoted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. Ultrasound can be particularly effective in heterogeneous reactions by improving mass transfer. An environmentally friendly and mild Bischler cyclization to access quinazolines with diverse substitutions has been developed using ultrasound. nih.gov This approach could potentially be adapted for the synthesis of the target molecule, offering a greener alternative to traditional methods.

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis of Quinazolinone Derivatives

| Reaction Type | Conditions | Reaction Time | Yield (%) |

| Conventional Heating | Reflux | Several hours | Moderate |

| Microwave Irradiation | Sealed vessel, 150-200 °C | 5-30 minutes | Often higher |

| Ultrasound Irradiation | Room temperature or gentle heating | 30-60 minutes | Often higher |

This table provides a general comparison, and specific outcomes will depend on the particular reaction and substrates.

Structure Activity Relationship Sar and Rational Design Within the 6 Amino 7 Hydroxy 1h Quinazolin 4 One Framework

Impact of Substituent Position and Nature on Quinazolinone Scaffold Activity

The biological activity of the quinazolinone core is highly sensitive to the nature and position of its substituents. While the 6-amino and 7-hydroxy groups provide a specific pharmacophoric signature, modifications at other positions, particularly C2 and N3, have been shown to significantly modulate potency and selectivity.

Structure-activity relationship (SAR) studies reveal that positions 2, 6, and 8 of the quinazolinone ring system are significant for various pharmacological activities. nih.gov Furthermore, attaching different heterocyclic moieties at the N3 position can enhance bioactivity. nih.gov

For instance, in a series of 4(3H)-quinazolinone antibacterials, substitutions on the phenyl ring attached to the N3 position demonstrated a clear SAR. acs.org The introduction of a piperidine (B6355638) moiety at C2 and various substituents on a C3-benzyl group also led to compounds with potent antitumor activity, indicating the importance of these positions for activity.

The following table, derived from a study on quinazolinone-based inhibitors of anaplastic lymphoma kinase (ALK), illustrates the impact of substituents at the N3 position on antiproliferative activity against A549 lung cancer cells.

| Compound ID | N3-Substituent (R) | IC₅₀ (μM) against A549 cells |

|---|---|---|

| 1 | -H | >50 |

| 2 | -CH₃ | 15.6 |

| 3 | -CH₂CH₃ | 10.2 |

| 4 | -Benzyl | 1.25 |

| 5 | -CH₂(4-Fluorophenyl) | 0.44 |

Data adapted from studies on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. nih.gov

This data clearly indicates that a larger, aromatic substituent like a benzyl (B1604629) group at the N3 position is favored for activity, with further enhancement provided by electron-withdrawing groups on the benzyl ring. This suggests that the N3 position is likely involved in crucial hydrophobic or π-stacking interactions within the biological target's binding site.

Mechanistic Role of the 6-Amino and 7-Hydroxyl Groups in Molecular Recognition

The 6-amino and 7-hydroxyl groups on the quinazolinone scaffold are critical pharmacophoric features that play a direct role in molecular recognition and binding affinity. These groups primarily function as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active site of target proteins, such as kinases.

The importance of the 6,7-disubstitution pattern has been well-established in quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. biorxiv.org Studies on 4-anilinoquinazoline-6, 7-diol derivatives have shown that the diol (dihydroxy) groups are pivotal for interactions within the ATP-binding site of the EGFR kinase domain. biorxiv.org It can be inferred that in the 6-amino-7-hydroxy-1H-quinazolin-4-one scaffold, these two groups serve a similar, vital function.

7-Hydroxyl Group: This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This dual capability allows it to form strong, directional interactions with residues like threonine, serine, or aspartate in a kinase hinge region or other binding pockets.

6-Amino Group: The primary amine is a potent hydrogen bond donor. It can establish critical hydrogen bonds that help to anchor the ligand in the correct orientation for optimal binding. For example, in docking studies of various kinase inhibitors, amino groups on heterocyclic scaffolds are frequently observed interacting with backbone carbonyls of hinge region residues. researchgate.net

Together, the 6-amino and 7-hydroxyl groups create a specific electronic and steric profile that allows for high-affinity binding to complementary pockets in biological targets. Their precise spatial arrangement is key to the scaffold's ability to selectively recognize and inhibit specific enzymes.

Design Principles for Modulating Biological Activity in 6-amino-7-hydroxy-1H-quinazolin-4-one Analogs

Molecular Hybridization with Other Bioactive Pharmacophores

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.govrsc.org This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action that can address complex diseases or drug resistance. rsc.org The 6-amino-7-hydroxy-1H-quinazolin-4-one scaffold is an excellent candidate for this strategy.

Several studies have successfully created quinazolinone-based hybrids with enhanced biological activities:

Quinazolinone-Pyrazole Hybrids: A quinazolinone structural unit was combined with a pyrazole-containing active fragment, leading to a series of derivatives with potent antifungal activity. nih.gov

Quinazolinone–Isoxazoline (B3343090) Hybrids: The synthesis of new heterocycles based on the hybridization of quinazolinone and isoxazoline pharmacophores is considered a promising avenue in medicinal chemistry. mdpi.com

Quinazolinone-Sulfonamide Hybrids: Leveraging the known antibacterial activity of sulfonamides, researchers have designed quinazolinone-sulfonamide hybrids as potential antimicrobial agents. nih.gov

By applying this principle, the 6-amino or other positions of the 6-amino-7-hydroxy-1H-quinazolin-4-one core could be linked to other pharmacologically active moieties (e.g., triazoles, oxadiazoles, or indolinones) to develop novel agents for various therapeutic areas. rsc.org

Bioisosteric Replacements at Key Positions

Bioisosteric replacement is a powerful tool in medicinal chemistry used to optimize physicochemical properties and biological activity by substituting one atom or group with another that has similar steric and electronic features. preprints.orgnih.gov This strategy can be applied to the 6-amino-7-hydroxy-1H-quinazolin-4-one scaffold to fine-tune its properties.

Potential bioisosteric replacements for the key functional groups include:

For the 7-Hydroxyl Group (-OH):

Thiol (-SH): Replacing the oxygen with a sulfur atom can modify lipophilicity, pKa, and hydrogen bonding capabilities, potentially altering target selectivity. preprints.orgnih.gov

Amine (-NH₂): This would introduce an additional hydrogen bond donor and change the group's acid-base properties.

Fluorine (-F): A fluorine atom can act as a weak hydrogen bond acceptor and is often used to block metabolic oxidation at that position.

Methoxy (B1213986) (-OCH₃): This modification removes the hydrogen bond donating ability of the hydroxyl group while retaining an acceptor oxygen, which can probe the importance of the donor interaction for activity.

For the 6-Amino Group (-NH₂):

Methyl (-CH₃): This would replace a polar, hydrogen-bonding group with a small, hydrophobic one, which would significantly impact interactions with the target.

Such replacements can lead to significant changes in a molecule's size, shape, electron density, and lipophilicity, which in turn affect its biological activity, target selectivity, and pharmacokinetic profile. preprints.orgnih.gov For example, replacing a carbon atom with a sulfur atom in a related condensed quinazoline (B50416) series resulted in a significant decrease in calculated affinity towards the COX-1 enzyme, demonstrating the profound impact of bioisosteric changes. nih.gov

Influence of Electron-Withdrawing/Donating Groups and Steric Factors

The biological activity of quinazolinone derivatives is profoundly influenced by the electronic properties and steric bulk of substituents on the aromatic ring.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) such as halogens (-F, -Cl), nitro (-NO₂), or trifluoromethyl (-CF₃), or electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) to the quinazolinone scaffold can alter the electron density of the ring system. This influences the pKa of the molecule and the strength of its interactions (e.g., hydrogen bonds, π-π stacking) with the target receptor. nih.govnih.gov In some series, EWGs have been shown to enhance activity, while in others, EDGs are favored. For example, in one study, a -CF₃ group (an EWG) on an aromatic substituent at C2 showed excellent inhibition of iNOS mRNA expression. nih.gov

Steric Factors: The size and shape of substituents play a crucial role in determining how well a molecule fits into its target's binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding if the pocket is narrow. nih.gov Conversely, in a large, accommodating pocket, bulky groups can establish additional beneficial van der Waals or hydrophobic interactions, thereby increasing potency. smolecule.com The stability and activity of some quinazolinone derivatives have been shown to be intimately associated with the steric hindrance of the substituent at the 2-position. mdpi.com Therefore, a careful balance of steric and electronic factors is essential in the rational design of potent and selective 6-amino-7-hydroxy-1H-quinazolin-4-one analogs.

Mechanistic Investigations of 6 Amino 7 Hydroxy 1h Quinazolin 4 One and Its Derivatives in Biological Systems

Elucidation of Molecular Targets and Signaling Pathways

Derivatives of 6-amino-7-hydroxy-1H-quinazolin-4-one have been shown to interact with several key enzymes and signaling proteins, leading to the modulation of critical cellular pathways. Their mechanisms often involve competitive inhibition at ATP-binding sites of kinases or interaction with the catalytic domains of other enzymes.

Interaction with Receptor Tyrosine Kinases (e.g., EGFR, HER2, VEGFR-2)

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cell proliferation and survival. researchgate.net Derivatives have been specifically investigated for their ability to block the activity of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and HER2. nih.gov This blockade prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are pivotal for cell growth and division. Some quinazoline (B50416) sulfonamide derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2. nih.gov For instance, compound 15 in one study showed potent inhibition of both EGFR and VEGFR-2 with IC50 values of 0.0728 µM and 0.0523 µM, respectively. nih.gov Another study on 6-salicyl-4-anilinoquinazoline derivatives identified a compound, 21 , with potent dual EGFR/HER2 inhibitory activity, showing IC50 values of 0.12 µM and 0.096 µM, respectively. researchgate.net

Table 1: Inhibitory Activity of Quinazolinone Derivatives against Receptor Tyrosine Kinases

| Compound ID | Target Kinase | IC50 (µM) |

|---|---|---|

| 15 nih.gov | EGFR | 0.0728 |

| 15 nih.gov | VEGFR-2 | 0.0523 |

| 21 researchgate.net | EGFR | 0.12 |

| 21 researchgate.net | HER2 | 0.096 |

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. researchgate.net Quinazolinone-based molecules have been identified as potent PARP inhibitors. aconf.cn The primary mechanism of action involves the stabilization of the PARP-DNA complex, a phenomenon known as "PARP trapping." nih.gov By binding to the NAD+ binding domain of PARP1, these inhibitors prevent the enzyme from auto-PARylating and detaching from the site of DNA damage. mdpi.com This trapped PARP-DNA complex obstructs DNA replication, leading to the formation of double-strand breaks. nih.gov

In cells with deficient homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death. researchgate.netnih.gov A series of novel 4-hydroxyquinazoline (B93491) derivatives were synthesized to enhance sensitivity in PARP inhibitor-resistant cells. mdpi.com One compound, B1 , was found to have superior cytotoxicity in PARPi-resistant cell lines and dose-dependently suppressed intracellular PAR formation. mdpi.com

Table 2: Activity of 4-Hydroxyquinazoline Derivative IN17

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 33.45 ± 1.79 |

Data represents the concentration for 50% growth inhibition in PARPi-resistant cell lines. mdpi.com

Cholinesterase Enzyme Modulation

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov The quinazoline scaffold has been utilized to develop inhibitors of these enzymes. nih.gov A study focusing on 2,4-disubstituted quinazoline derivatives found that several compounds exhibited potent and selective inhibitory activity against BChE. nih.gov Another series of quinazolin-4(3H)-one derivatives was designed as multifunctional agents, with one compound, MR2938 (B12) , showing promising AChE inhibitory activity with an IC50 value of 5.04 μM. thermofisher.com Kinetic studies and molecular docking suggest that these derivatives can occupy the active site of the enzyme, mimicking the binding of natural substrates. aconf.cnthermofisher.com

Table 3: Cholinesterase Inhibitory Activity of a Quinazolinone Derivative

| Compound ID | Target Enzyme | IC50 (µM) |

|---|

| MR2938 (B12) thermofisher.com | AChE | 5.04 |

Interference with Other Kinase Pathways (e.g., PI3K)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental in regulating cellular survival, proliferation, and cell cycle. thermofisher.com Aberrant activation of this pathway is common in many cancers. youtube.com A series of 4-aminoquinazoline derivatives were designed and synthesized as PI3K inhibitors. thermofisher.com One particular compound, 6b , was found to selectively inhibit the PI3Kα isoform with an IC50 of 13.6 nM. thermofisher.com This inhibition subsequently blocks the activation of the downstream effector Akt, a crucial node in the PI3K signaling cascade. thermofisher.com The mechanism involves the compound binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). youtube.com

Cellular and Subcellular Mechanistic Studies (In Vitro Models)

The molecular interactions of 6-amino-7-hydroxy-1H-quinazolin-4-one and its derivatives translate into observable effects at the cellular level. In vitro studies using cell lines have been instrumental in elucidating how these compounds affect fundamental cellular processes like cell cycle progression.

Cell Cycle Progression Analysis and Arrest Induction

The regulation of the cell cycle is a tightly controlled process involving cyclins and cyclin-dependent kinases (CDKs). researchgate.net Disruption of this process can lead to cell cycle arrest, preventing cell proliferation. Several quinazolinone derivatives have been shown to induce cell cycle arrest at different phases.

For example, a quinazoline sulfonamide derivative, compound 15 , was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Similarly, a newly designed quinazolinone derivative, BIQO-19 , was also shown to induce G2/M phase arrest in non-small cell lung cancer cells. nih.gov This arrest was associated with the downregulation of key G2/M transition proteins cdc25C and cdc2, and the upregulation of the CDK inhibitor p21. nih.gov

Other quinazolinone derivatives have been shown to target different phases. A 1,3-benzodioxole-containing quinazolinone derivative, 5d , arrested the cell cycle at the G1 phase in MCF7 cells by inhibiting CDK4/6. nih.gov The inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry. Furthermore, some 4-aminoquinazoline derivatives that inhibit the PI3K pathway have also been reported to cause G1 cell cycle arrest. thermofisher.com

Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. youtube.com Studies on quinazolinone derivatives often employ this method to quantify the percentage of cells in G1, S, and G2/M phases after treatment, providing clear evidence of cell cycle arrest.

Table 4: Effect of Quinazolinone Derivatives on Cell Cycle Progression

| Compound ID | Cell Line | Observed Effect | Associated Mechanism |

|---|---|---|---|

| 15 nih.gov | MCF-7 | G2/M Arrest | Not specified |

| BIQO-19 nih.gov | H1975 | G2/M Arrest | Downregulation of cdc25C and cdc2; Upregulation of p21 |

| 5d nih.gov | MCF-7 | G1 Arrest | Inhibition of CDK4/6 |

| 6b thermofisher.com | HCT116 | G1 Arrest | Inhibition of PI3K signaling |

Mechanisms of Programmed Cell Death Induction

Quinazolin-4-one derivatives employ several distinct pathways to induce programmed cell death, primarily apoptosis, making them a subject of significant interest in oncology research. nih.gov A primary mechanism involves the inhibition of protein kinases that are crucial for the proliferation and survival of cancer cells. mdpi.commdpi.com

One of the key strategies is the targeting of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.com For example, 4-anilinoquinazoline derivatives like vandetanib (B581) are potent inhibitors of both VEGFR and EGFR. mdpi.com By binding to the ATP-binding pocket of these kinases, the derivatives block downstream signaling pathways essential for cell growth and angiogenesis. mdpi.commdpi.com This inhibition can trigger the intrinsic pathway of apoptosis.

Mechanistic studies have shown that this process is often associated with the modulation of the Bcl-2 family of proteins. For instance, certain 2-sulfanylquinazolin-4(3H)-one derivatives have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3. mdpi.com

Furthermore, some 4-hydroxyquinazoline derivatives induce apoptosis by modulating cellular redox balance. The compound designated B1 was found to stimulate the formation of intracellular reactive oxygen species (ROS) and promote the depolarization of the mitochondrial membrane, which are key events in initiating apoptosis. nih.gov Other quinazolinone scaffolds have been shown to inhibit enzymes like Topoisomerase 1 (Top1), leading to DNA damage, cell cycle arrest at the G2 phase, and ultimately, apoptosis. nih.gov

| Derivative Class | Molecular Target/Pathway | Key Mechanistic Events | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline | VEGFR, EGFR | Inhibition of kinase activity, blockage of downstream signaling | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one | Bcl-2 Family Proteins, Caspases | Downregulation of Bcl-2, upregulation of Bax, activation of Caspase-9 and -3 | mdpi.com |

| 4-Hydroxyquinazoline | Mitochondria, ROS Pathways | Stimulation of intracellular ROS, depolarization of mitochondrial membrane | nih.gov |

| Pyridazino[1,6-b]quinazolinone | Topoisomerase 1 (Top1) | Enzyme inhibition, G2 cell cycle arrest | nih.gov |

Investigations into Antimicrobial Modes of Action

The antimicrobial efficacy of quinazolin-4-one derivatives is largely attributed to their ability to inhibit essential bacterial enzymes, with DNA gyrase being a primary target. mdpi.comlookchem.comresearchgate.net DNA gyrase, a type II topoisomerase, is crucial for bacterial survival as it introduces negative supercoils into DNA, a process required for DNA replication and transcription. mdpi.com

Numerous studies have identified quinazolinone derivatives that function as potent inhibitors of the B subunit of DNA gyrase (GyrB). nih.gov These compounds act by competing with ATP for its binding site on GyrB, thereby inhibiting the enzyme's ATPase activity. nih.gov This disruption of enzymatic function leads to a cessation of DNA replication and repair, ultimately resulting in bacterial cell death. mdpi.com For example, novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as potent inhibitors of S. aureus GyrB, with IC50 values in the sub-micromolar range. nih.gov

In addition to targeting DNA gyrase, some quinazolinone-based compounds exhibit dual inhibitory activity against both DNA gyrase and topoisomerase IV. researchgate.net Topoisomerase IV is another essential bacterial enzyme responsible for decatenating daughter chromosomes after replication. Its inhibition provides a complementary mechanism to ensure bactericidal activity, particularly against Gram-negative bacteria. researchgate.net The ability of these derivatives to bind to the active sites of these enzymes is a key determinant of their antimicrobial potency. mdpi.comresearchgate.net

| Derivative Class | Enzyme Target | Mechanism of Inhibition | Reference |

|---|---|---|---|

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase Subunit B (GyrB) | Inhibition of ATPase activity | nih.gov |

| Quinazolinone-hydrazone/pyrazole hybrids | DNA Gyrase | Binding to the enzyme's active site | mdpi.comresearchgate.net |

| Quinazolinone-based heterocyclic compounds | DNA Gyrase and Topoisomerase IV | Dual enzyme inhibition | researchgate.net |

Mechanistic Insights from Preclinical In Vivo Models (Non-Human)

Mechanisms of Antimalarial Action

The antimalarial activity of quinazolinones is believed to be analogous to that of the well-established 4-aminoquinoline (B48711) drugs like chloroquine. nih.govnih.gov The primary mechanism targets the unique heme detoxification pathway within the Plasmodium parasite. nih.govhilarispublisher.com During its intraerythrocytic stage, the parasite digests host hemoglobin for nutrients, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite polymerizes this heme into a biologically inert, insoluble crystal known as hemozoin, a process that occurs in the parasite's digestive vacuole. nih.govhilarispublisher.com

Quinazoline and quinoline (B57606) derivatives are thought to interfere with this critical detoxification process. nih.gov By accumulating in the acidic digestive vacuole, they are proposed to bind to heme molecules, preventing their polymerization into hemozoin. nih.govnih.gov This inhibition leads to a buildup of toxic, soluble heme within the parasite. The accumulation of free heme is lethal to the parasite through multiple downstream effects, including the generation of ROS that damage cellular components, direct disruption of cell membranes, and the inhibition of essential parasitic enzymes such as cysteine proteases involved in hemoglobin digestion. nih.govnih.gov

Molecular Basis of Antiviral Efficacy

The antiviral mechanisms of quinazolin-4-one derivatives have been investigated against several viruses, with a significant focus on the main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2. nih.gov This viral enzyme is essential for the viral life cycle, as it cleaves large polyproteins into individual functional proteins required for viral replication and transcription. nih.gov

Researchers have successfully designed quinazolin-4-one-based compounds that act as non-peptidic, non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov X-ray crystallography has revealed that these inhibitors bind to the active site of the enzyme, physically blocking its catalytic activity. nih.gov Other studies have developed quinazolinone-peptidomimetic hybrids that also target Mpro, exhibiting inhibitory activity with IC50 values in the low micromolar range. nih.gov For instance, a derivative identified as QZ4 showed an EC50 of approximately 6.5 µM against 3CLpro activity in a cell-based assay. researchgate.net

Beyond coronaviruses, the antiviral potential of quinazolinone derivatives has been explored against plant viruses. In studies involving the Tobacco Mosaic Virus (TMV), myricetin (B1677590) derivatives containing a quinazolinone moiety were found to bind effectively to the TMV coat protein (TMV-CP), suggesting that interference with viral assembly or uncoating may be a viable mechanism of action. acs.org

Modulation of Antioxidant Defense Systems and Reactive Species Pathways

The quinazolin-4-one scaffold, particularly when substituted with phenolic moieties, has been shown to modulate antioxidant defense systems through several mechanisms. mdpi.commdpi.com The presence of hydroxyl groups on the aromatic rings is a key structural feature for this activity. nih.govnih.gov

The primary antioxidant mechanisms identified for phenolic quinazolinone derivatives include:

Radical Scavenging : These compounds can directly neutralize harmful free radicals, such as reactive oxygen species (ROS), through hydrogen atom transfer (HAT) or single electron transfer (SET) processes. mdpi.com The resulting quinazolinone radical is often stabilized by resonance, preventing it from propagating further radical chain reactions. nih.gov

Metal Chelation : Some derivatives, especially those with ortho-dihydroxy groups, can chelate transition metal ions like Fe(II) and Cu(II). mdpi.comnih.gov By sequestering these metal ions, the compounds prevent them from participating in Fenton and Haber-Weiss reactions, which are major sources of highly damaging hydroxyl radicals in vivo.

In preclinical models, the administration of certain quinoline derivatives (a related class) has been shown to restore levels of endogenous antioxidants, such as reduced glutathione (B108866) (GSH), and decrease markers of lipid peroxidation, indicating an ability to bolster the cell's natural antioxidant defenses against oxidative stress. While direct in vivo evidence for 6-amino-7-hydroxy-1H-quinazolin-4-one is not available, the established properties of its derivatives suggest a potential role in modulating these pathways. biotech-asia.org This modulation is crucial, as oxidative stress is implicated in numerous pathologies. frontiersin.org

Computational and Theoretical Chemistry Approaches for Research on 6 Amino 7 Hydroxy 1h Quinazolin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electron distribution, molecular orbital energies, and reactivity of 6-amino-7-hydroxy-1H-quinazolin-4-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various quinazoline (B50416) derivatives. nih.gov DFT calculations can provide valuable information about the geometric and electronic properties of 6-amino-7-hydroxy-1H-quinazolin-4-one. Theoretical calculations using DFT with the B3LYP functional basis set have been employed to determine the numerical parameters for frontier molecular orbitals of quinazoline analogs. nih.gov The molecular electrostatic potential (MEP) can also be determined using DFT, which helps in predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's stability and its ability to engage in charge transfer. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

For instance, in a study on a different quinazoline derivative, the calculated HOMO and LUMO energy values were -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov These values help in understanding the charge transfer that occurs within the molecule. researchgate.net Global reactivity indices such as hardness, chemical potential, and electrophilicity can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Quinazoline Derivative

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Note: The data presented is for a different quinazoline derivative and serves as an illustrative example of the type of information that can be obtained for 6-amino-7-hydroxy-1H-quinazolin-4-one through DFT calculations.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are powerful tools for exploring the interactions of a ligand with its biological target and its dynamic behavior in a biological environment.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to understand the binding mode of a ligand to the active site of a receptor. researchgate.netnih.gov For quinazolinone derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets, such as DNA gyrase and different kinases. mdpi.comnih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and activity. mdpi.comresearchgate.net For example, docking studies on certain quinazolinone Schiff base derivatives with DNA gyrase showed docking scores ranging from -5.96 to -8.58 kcal/mol. nih.gov

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational changes and stability of a ligand-receptor complex. researchgate.net For quinazoline derivatives, MD simulations have been employed to assess the stability of the ligand-protein complexes and to understand the dynamic behavior of the ligand in the active site of the receptor. mdpi.comnih.gov These simulations can help to validate the results of molecular docking and provide a more realistic representation of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netfrontiersin.org 3D-QSAR models, for instance, can provide insights into how different structural features of a molecule contribute to its biological activity. rsc.org QSAR studies have been conducted on various quinazolinone derivatives to understand the structural requirements for their biological activities, such as anticonvulsant and anticancer effects. nih.govresearchgate.net These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs of 6-amino-7-hydroxy-1H-quinazolin-4-one. researchgate.netnih.gov

Development of Predictive Models for Biological Potency and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. The primary goal of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, saving significant time and resources in the drug discovery pipeline.

For a compound like 6-amino-7-hydroxy-1H-quinazolin-4-one, developing a predictive QSAR model would typically involve the following steps:

Data Set Compilation: A series of analogues of 6-amino-7-hydroxy-1H-quinazolin-4-one with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) against a specific biological target would be collected.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Such models can provide valuable insights into the structural features crucial for the biological potency and selectivity of 6-amino-7-hydroxy-1H-quinazolin-4-one derivatives, guiding further structural modifications to enhance their therapeutic potential.

Application of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide a three-dimensional representation of the structure-activity relationship. These methods are particularly useful for understanding the steric, electrostatic, hydrophobic, and hydrogen bonding interactions between a ligand and its target receptor.

The application of CoMFA and CoMSIA to a series of analogues based on the 6-amino-7-hydroxy-1H-quinazolin-4-one scaffold would involve:

Molecular Alignment: All molecules in the dataset are aligned or superimposed according to a common structural feature. For quinazolinone derivatives, the rigid quinazolinone core is a common choice for alignment.

Calculation of Molecular Fields:

CoMFA: Calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom placed at the intersections of a 3D grid.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.

PLS Analysis: The resulting field values are then correlated with the biological activity data using PLS analysis to generate the 3D-QSAR model.

Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a green contour in a steric CoMFA map might indicate that bulky substituents in that region would enhance activity, while a yellow contour would suggest the opposite.

While specific CoMFA and CoMSIA studies on 6-amino-7-hydroxy-1H-quinazolin-4-one are not readily found, research on other quinazolinone derivatives has demonstrated the utility of these methods. For example, studies on quinazolinone-based inhibitors of various enzymes have successfully used CoMFA and CoMSIA to elucidate the key structural requirements for potent inhibition. These studies consistently highlight the importance of the substitution patterns on the quinazolinone ring system in determining biological activity. The insights gained from such studies on related compounds can serve as a valuable guide for the prospective computational analysis of 6-amino-7-hydroxy-1H-quinazolin-4-one.

Below is a hypothetical data table illustrating the kind of statistical results that are typically reported in CoMFA and CoMSIA studies for a series of compounds.

| Parameter | CoMFA | CoMSIA |

| q² (Cross-validated correlation coefficient) | 0.65 | 0.72 |

| r² (Non-cross-validated correlation coefficient) | 0.92 | 0.95 |

| Standard Error of Estimate (SEE) | 0.25 | 0.21 |

| F-statistic | 120.5 | 150.8 |

| Optimal Number of Components | 5 | 6 |

| Steric Field Contribution (%) | 55 | 20 |

| Electrostatic Field Contribution (%) | 45 | 25 |

| Hydrophobic Field Contribution (%) | N/A | 30 |

| H-bond Donor Contribution (%) | N/A | 15 |

| H-bond Acceptor Contribution (%) | N/A | 10 |

This table is for illustrative purposes only and does not represent actual experimental data for 6-amino-7-hydroxy-1H-quinazolin-4-one.

Future Perspectives and Emerging Research Avenues for 6 Amino 7 Hydroxy 1h Quinazolin 4 One

Design and Synthesis of Next-Generation Analogs with Enhanced Profile

The future development of 6-amino-7-hydroxy-1H-quinazolin-4-one hinges on the strategic design and synthesis of next-generation analogs with superior efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, revealing that modifications at various positions of the quinazolinone ring can significantly influence pharmacological activity. nih.govnih.govacs.org

Future synthetic strategies will likely focus on:

Substitution at the 2 and 3-positions: Introducing diverse aryl, alkyl, or heterocyclic moieties at these positions can modulate the compound's interaction with biological targets. nih.gov Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and multi-component reactions, offer efficient pathways to generate extensive libraries of such derivatives. researchgate.netnih.gov

Modification of the 6-amino and 7-hydroxy groups: These functional groups are prime sites for derivatization to fine-tune the molecule's physicochemical properties, such as solubility and membrane permeability. Acylation, alkylation, or sulfonylation of the amino group, and etherification of the hydroxyl group can lead to analogs with improved profiles.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can enhance potency and metabolic stability. For instance, the hydroxyl group could be replaced with a thiol or an amino group to explore different hydrogen bonding interactions with target proteins.

Recent synthetic approaches in the broader quinazolinone class, such as those starting from isatoic anhydride (B1165640) or utilizing green solvents and catalysts, provide a roadmap for the efficient and sustainable production of these novel analogs. nih.govacs.org

Table 1: Potential Synthetic Strategies for Analog Development

| Strategy | Target Position(s) | Potential Outcome | Representative Methodologies |

|---|---|---|---|

| C-2 Substitution | Position 2 | Altered target binding and selectivity | Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling |

| N-3 Substitution | Position 3 | Modified solubility and pharmacokinetic properties | Condensation with various amines or aldehydes |

| Functional Group Modification | Positions 6 and 7 | Enhanced potency and cell permeability | Acylation, Etherification, Alkylation |

Exploration of Novel Biological Targets and Therapeutic Applications

The quinazolinone scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. mdpi.com While this class is known for inhibiting targets like epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), future research on 6-amino-7-hydroxy-1H-quinazolin-4-one should aim to uncover novel mechanisms and therapeutic uses. nih.govmdpi.com

Emerging areas for exploration include:

Neurodegenerative and Inflammatory Diseases: Certain quinazolinone derivatives have shown potential in treating neurodegenerative diseases and exhibit anti-inflammatory properties by inhibiting targets like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). nih.govmdpi.com Screening 6-amino-7-hydroxy-1H-quinazolin-4-one and its analogs against these pathways could open new avenues for treating conditions like Alzheimer's disease or rheumatoid arthritis.

Infectious Diseases: With rising antimicrobial resistance, there is a critical need for new antibacterial and antifungal agents. nih.gov Quinazolinones have been shown to target microbial enzymes such as DNA gyrase. mdpi.com Systematic screening against a panel of resistant bacterial and fungal strains could identify potent new anti-infective candidates.

Targeting Protein Kinases: Beyond EGFR, hundreds of other protein kinases are involved in human diseases. A broad-based kinome scan could reveal unexpected inhibitory activities for 6-amino-7-hydroxy-1H-quinazolin-4-one derivatives, leading to applications in oncology and immunology. mdpi.com

Ion Channel Modulation: Some quinazolinone compounds have been identified as selective antagonists for N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating neuronal activity and potential applications in neurological and psychiatric disorders. nih.gov

Integration with Advanced Omics Technologies for Mechanistic Deconvolution

To fully understand the biological effects of 6-amino-7-hydroxy-1H-quinazolin-4-one and its future analogs, researchers must move beyond traditional assays and embrace advanced systems biology approaches. Integrating "omics" technologies can provide a comprehensive view of the compound's mechanism of action and cellular impact.

Proteomics: Mass spectrometry-based proteomics can be used to identify the direct protein targets and off-targets of the compound within the cell. Techniques like thermal proteome profiling (TPP) can reveal target engagement in a native cellular environment, providing crucial insights into both efficacy and potential toxicity.

Transcriptomics and Genomics: RNA sequencing (RNA-Seq) can map the global changes in gene expression following treatment with the compound. This can uncover the cellular pathways that are modulated and help formulate hypotheses about its mechanism of action.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal how the compound alters cellular metabolism. This is particularly relevant for anticancer and antimicrobial research, where disrupting metabolic pathways is a key therapeutic strategy.

These unbiased, high-throughput methods will be instrumental in deconvoluting complex biological responses, identifying novel biomarkers of drug activity, and guiding the rational design of next-generation compounds.

Development of Targeted Delivery Systems

Even a highly potent compound can be limited by poor bioavailability, low solubility, or off-target toxicity. The development of advanced drug delivery systems for 6-amino-7-hydroxy-1H-quinazolin-4-one could overcome these challenges and enhance its therapeutic potential.

Future research in this area could focus on:

Nanoparticle Formulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can improve its solubility, protect it from degradation, and enable controlled release. researchgate.net Surface modification of these nanoparticles with targeting ligands (e.g., antibodies or peptides) could direct the drug specifically to diseased cells, such as cancer cells, thereby increasing efficacy and reducing systemic side effects.

Prodrug Strategies: A prodrug is an inactive precursor that is converted into the active drug within the body. Designing a prodrug of 6-amino-7-hydroxy-1H-quinazolin-4-one could improve its absorption and distribution. For example, the 7-hydroxy group could be masked with a cleavable promoiety that is selectively removed by enzymes present at the target site.

Smart Materials: Developing hydrogels or other smart materials that release the compound in response to specific stimuli (e.g., pH changes or the presence of certain enzymes in a tumor microenvironment) represents a cutting-edge approach to targeted and on-demand drug delivery.

Applications in Agrochemistry and Materials Science Driven by Biological Insights

The utility of the quinazolinone scaffold is not limited to medicine. The rich biological and chemical properties of these compounds suggest significant potential in other scientific and industrial fields. mdpi.com

Agrochemistry: Quinazolinone derivatives have demonstrated potent fungicidal and herbicidal activities. mdpi.comnih.govacs.org Research into 6-amino-7-hydroxy-1H-quinazolin-4-one could lead to the development of novel crop protection agents. For instance, a study on quinazolinone derivatives identified a compound with significant activity against the fungus Sclerotinia sclerotiorum, a major plant pathogen. acs.org The insights gained from mechanistic studies in human cells could accelerate the discovery of its mode of action in plant pathogens, facilitating the development of more effective and safer agrochemicals.

Materials Science: The rigid, planar structure and conjugated π-system of the quinazolinone core endow it with interesting photophysical properties. researchgate.net This opens up possibilities for its use as a scaffold for functional materials. Potential applications include the development of fluorescent probes for biological imaging, chemosensors for detecting metal ions, or organic light-emitting diodes (OLEDs). The specific functional groups of 6-amino-7-hydroxy-1H-quinazolin-4-one could be exploited to tune these material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-7-hydroxy-1H-quinazolin-4-one, and how do reaction conditions influence product purity?

- Methodology :

- Oxidative coupling : Use 2-aminobenzamide and benzyl alcohol under green conditions (oxygen as oxidant, t-BuONa as base) at 120°C for 24 h to achieve yields up to 84% .

- Multi-step synthesis : Start with fluorinated precursors, employ nitration or substitution reactions in acidic media (e.g., H₂SO₄/HNO₃), and purify via recrystallization (e.g., acetic acid) .

- Key factors : Solvent choice (e.g., ethanol vs. DMSO), temperature control (e.g., 65–120°C), and pH adjustments during workup significantly impact yield and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing quinazolinone derivatives?

- Methodology :

- X-ray crystallography : Resolves ambiguous substituent positions (e.g., confirming nitro group placement in 7-fluoro-6-nitroquinazolin-4(3H)-one) .

- NMR/IR spectroscopy : Detect functional groups (e.g., amino, hydroxyl) and monitor reaction progress. Use deuterated solvents (DMSO-d₆) for solubility challenges .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, especially for intermediates .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yields of 6-amino-7-hydroxyquinazolin-4-one derivatives?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loadings (e.g., KAl(SO₄)₂·12H₂O for cyclization) to identify optimal parameters .

- Table 1 : Comparison of reaction conditions and yields from selected studies:

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidative coupling | Solvent-free | 120 | t-BuONa | 84 | |

| Nitration in H₂SO₄/HNO₃ | Acetic acid | 100 | None | 65 | |

| Cyclization with KAl(SO₄)₂ | Ethanol | 80 | KAl(SO₄)₂·12H₂O | 78 |

Q. What strategies resolve contradictory biological activity data (e.g., anticancer vs. antimicrobial) across studies?

- Methodology :

- Structural-activity relationship (SAR) : Modify substituents (e.g., chloro, methoxy, or phenyl groups) to isolate target activities. For example, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino] derivatives show enhanced anticancer activity .

- Standardized assays : Use CLSI guidelines (e.g., M7-A5 for antimicrobial testing) to ensure reproducibility .

- Meta-analysis : Compare results across studies using shared metrics (e.g., IC₅₀ values) to identify confounding variables (e.g., cell line specificity) .

Q. How can solubility and pharmacokinetic properties of 6-amino-7-hydroxyquinazolin-4-one derivatives be enhanced?

- Methodology :

- Prodrug design : Introduce hydrophilic groups (e.g., morpholine or polyethylene glycol) at the 8-position to improve aqueous solubility .

- Salt formation : React with HCl or sodium salts to increase bioavailability .

- In silico modeling : Use software like Schrödinger Suite to predict logP and solubility parameters before synthesis .

Q. What advanced techniques address ambiguous NMR data for quinazolinone tautomers?

- Methodology :

- Dynamic NMR (DNMR) : Monitor tautomeric equilibria (e.g., 1H vs. 3H forms) by varying temperature .

- Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation .

- Crystallographic validation : Cross-reference NMR assignments with X-ray structures to confirm tautomeric states .

Key Considerations for Researchers

- Contradictory data : Differences in biological assays (e.g., microbial strains, cancer cell lines) or synthetic impurities (e.g., unreacted intermediates) may explain variability. Always report detailed experimental protocols .

- Green chemistry : Prioritize methods using oxygen or recyclable catalysts to align with sustainability goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.